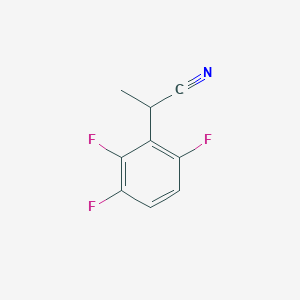

2-(2,3,6-Trifluorophenyl)propanenitrile

Beschreibung

Eigenschaften

Molekularformel |

C9H6F3N |

|---|---|

Molekulargewicht |

185.15 g/mol |

IUPAC-Name |

2-(2,3,6-trifluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H6F3N/c1-5(4-13)8-6(10)2-3-7(11)9(8)12/h2-3,5H,1H3 |

InChI-Schlüssel |

QAJWRYLQFISEKK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C#N)C1=C(C=CC(=C1F)F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 2-(2,3,6-Trifluorophenyl)propanenitrile

[1]

Executive Summary

-

Target Molecule: 2-(2,3,6-Trifluorophenyl)propanenitrile[1][2][3]

-

CAS Number: 1823813-03-1 (related isomer/analog reference)[1][3]

-

Molecular Formula:

[1] -

Molecular Weight: 197.16 g/mol [1]

-

Relevance: This nitrile serves as a pivotal "chiral switch" precursor.[1] Hydrolysis yields 2-arylpropionic acids (profen analogs), while reduction yields 2-arylpropylamines, a scaffold found in calcitonin gene-related peptide (CGRP) antagonists.[1]

-

Synthetic Challenge: The 2,3,6-trifluoro substitution pattern creates significant steric crowding at the benzylic position and renders the aromatic ring highly electron-deficient. This increases the acidity of benzylic protons, facilitating enolization but also promoting side reactions (e.g., elimination to styrenes) during nucleophilic substitution.

Retrosynthetic Analysis

To ensure supply chain resilience and process scalability, we evaluate two distinct disconnection strategies:

-

Strategy A (Linear): Alkylation of the commercially available 2,3,6-trifluorophenylacetonitrile.[1] This is the most direct route for kilogram-scale production.[1]

-

Strategy B (Convergent): Palladium-catalyzed

-arylation of propionitrile using 1-bromo-2,3,6-trifluorobenzene.[1] This route is preferred when the benzylic nitrile precursor is unavailable or to avoid handling benzylic halides.

Figure 1: Retrosynthetic disconnection showing the Linear (Red) and Convergent (Green) pathways.[1]

Pathway 1: -Methylation of 2,3,6-Trifluorophenylacetonitrile

Best for: Scale-up, cost-efficiency, and operational simplicity.[1]

Mechanistic Insight

The 2,3,6-trifluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I), significantly acidifying the benzylic protons (

Experimental Protocol

Reagents:

-

Substrate: 2,3,6-Trifluorophenylacetonitrile (1.0 equiv)[1]

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)[1]

-

Electrophile: Methyl Iodide (MeI) (1.05 equiv)[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvation: Charge the flask with NaH (1.1 equiv) and wash twice with dry hexanes to remove mineral oil (optional, but recommended for cleaner workup). Suspend the NaH in anhydrous THF (0.5 M concentration relative to substrate).[1]

-

Deprotonation: Cool the suspension to 0°C . Add a solution of 2,3,6-trifluorophenylacetonitrile in THF dropwise over 30 minutes.

-

Observation: Hydrogen gas evolution will be vigorous. The solution often turns yellow/orange, indicating enolate formation.

-

Critical Control: Stir at 0°C for an additional 45 minutes to ensure complete deprotonation.

-

-

Alkylation: Cool the mixture to -78°C (dry ice/acetone bath). This low temperature is crucial to maximize kinetic selectivity for mono-methylation.[1]

-

Addition: Add Methyl Iodide (1.05 equiv) neat, dropwise via syringe.

-

Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Monitor by TLC or HPLC.

-

Quench: Carefully quench with saturated aqueous

at 0°C. -

Workup: Extract with Ethyl Acetate (

). Wash combined organics with water and brine.[4] Dry over -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a colorless oil.

Data Summary Table:

| Parameter | Specification | Notes |

|---|---|---|

| Yield | 85-92% | High yield due to activated benzylic position.[1] |

| Selectivity | >20:1 (Mono:Di) | Controlled by -78°C addition and stoichiometry.[1] |

| Key Impurity | Dimethylated byproduct | Difficult to separate; strict 1.05 eq MeI limit required. |

Pathway 2: Pd-Catalyzed -Arylation (Cross-Coupling)

Best for: Situations where the benzyl nitrile is unavailable, or for generating a library of analogs.[1]

Mechanistic Insight

This pathway utilizes the Buchwald-Hartwig

-

Ligand Choice: A bulky, electron-rich phosphine ligand like

or Josiphos is required to facilitate the oxidative addition across the hindered C-Br bond and force reductive elimination.[1] -

Base Choice:

or

Experimental Protocol

Reagents:

-

Aryl Halide: 1-Bromo-2,3,6-trifluorobenzene (1.0 equiv)[1]

-

Nucleophile: Propionitrile (1.2 equiv)[1]

-

Catalyst:

(2 mol%)[1] -

Ligand:

(2.2 mol%) or Xantphos (for stability)[1] -

Base:

(1.0 M in THF, 1.3 equiv)[1] -

Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a glovebox or under strict Argon, mix

and -

Reagent Mixing: Add 1-bromo-2,3,6-trifluorobenzene and Propionitrile to the reaction vessel.

-

Base Addition: Add

solution dropwise.[1]-

Note: The nitrile anion is generated in situ.

-

-

Reaction: Heat the sealed vessel to 80°C for 12–16 hours.

-

Workup: Cool to RT, dilute with diethyl ether, and filter through a pad of Celite to remove Palladium black.

-

Purification: Distillation (if liquid) or Column Chromatography.[1]

Figure 2: Catalytic cycle for the Pd-catalyzed

Process Safety & Hazard Control

Working with fluorinated aromatics and nitriles requires strict adherence to safety protocols.

-

Cyanide/Nitrile Toxicity: While the target is a nitrile, the metabolic breakdown can release cyanide. Handle all nitrile precursors in a well-ventilated fume hood.[1]

-

Runaway Reactions: The deprotonation of 2,3,6-trifluorophenylacetonitrile (Pathway 1) is exothermic. Hydrogen gas is evolved. Ensure adequate venting and inert atmosphere (Nitrogen/Argon).[1]

-

Skin Absorption: Fluorinated aromatics are often lipophilic and can penetrate skin easily. Double-gloving (Nitrile over Laminate) is recommended.[1]

-

Waste Disposal: Aqueous waste from Pathway 1 contains cyanide/nitrile residues and must be treated with bleach (sodium hypochlorite) to oxidize cyanides before disposal, depending on local regulations.[1]

Analytical Validation

To confirm the synthesis of the correct isomer, use

-

-NMR (400 MHz,

-

-NMR:

-

Expect three distinct signals if the environment is chiral/complex, or a pattern showing the symmetry of the 2,6-positions relative to the 3-position.

- -115 to -120 ppm range is typical for Ar-F.[1]

-

References

-

Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed alpha-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245.[1] [Link]

-

AbbVie Inc. (2024).[1] Process for the preparation of Atogepant and its intermediates. WO Patent 2024/150250.[5] (Describes the use of 2,3,6-trifluorophenyl intermediates in drug synthesis). [1]

-

Organic Syntheses. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles. (General reference for nitrile synthesis methodology). [Link]

Sources

- 1. US10544189B2 - Process for the preparation of (2S)-N-((S)-1-((S)-4-methyl-1-((R)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)-4-methylpentanamide - Google Patents [patents.google.com]

- 2. 2023527-27-5,Methyl 2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 220228-03-5|2-(3,4,5-Trifluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Strategic Synthesis and Application of 2-(2,3,6-Trifluorophenyl)propanenitrile

Executive Summary

This technical guide details the synthesis, characterization, and medicinal utility of 2-(2,3,6-trifluorophenyl)propanenitrile . As a specialized fluorinated building block, this molecule serves as a critical intermediate in the development of metabolically stable agrochemicals and pharmaceuticals.[1]

The 2,3,6-trifluoro substitution pattern offers a unique steric and electronic profile compared to the more common 2,4,5- or 3,4,5-isomers. The flanking fluorine atoms at the 2 and 6 positions create significant steric bulk around the benzylic position, while the 3-fluoro substituent modulates the electronic density of the ring. This guide focuses on the

Molecular Architecture & Rational Design[2]

Structural Significance

The target molecule combines a chiral center (the

-

Metabolic Blocking: The trifluorination pattern blocks the typical sites of oxidative metabolism (P450 hydroxylation) on the phenyl ring.[2]

-

Acidity Modulation: The electron-withdrawing nature of the three fluorine atoms significantly increases the acidity of the benzylic proton (

estimated -

Conformational Lock: The 2,6-difluoro motif restricts rotation around the

bond, potentially locking downstream drug candidates into bioactive conformations.[2]

Retrosynthetic Analysis

The most scalable approach to the target is the direct alkylation of the commercially available acetonitrile precursor.[2]

Figure 1: Retrosynthetic disconnection relying on C-alkylation of the benzylic carbon.

Synthetic Methodology: -Methylation Protocol[2]

Mechanistic Considerations

The synthesis relies on the formation of a carbanion at the benzylic position.[2] However, the 2,3,6-trifluoro ring is susceptible to Nucleophilic Aromatic Substitution (

-

Risk: Using small, hard nucleophiles (like methoxide) can lead to fluoride displacement at the 2- or 6-position rather than deprotonation.[2]

-

Solution: Use of non-nucleophilic, bulky bases (NaH, KHMDS, or LDA) is mandatory to ensure exclusive deprotonation.

Reagent Selection Matrix

| Component | Recommendation | Rationale |

| Base | NaH (60% dispersion) | Efficient, irreversible deprotonation.[2] Cost-effective for scale-up. |

| Alternative Base | KHMDS / LiHMDS | Use if |

| Electrophile | Methyl Iodide (MeI) | High reactivity allows reaction at lower temperatures ( |

| Solvent | THF / DMF (9:1) | THF solubilizes the anion; DMF promotes the |

Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (

-

Preparation: Charge an oven-dried 3-neck flask with Sodium Hydride (1.1 equiv, 60% in oil). Wash with dry hexanes (

) to remove mineral oil if downstream purification is sensitive to aliphatics.[2] Suspend in anhydrous THF ( -

Deprotonation: Cool the suspension to

. Add a solution of 2-(2,3,6-trifluorophenyl)acetonitrile (1.0 equiv) in THF dropwise over 30 minutes.-

Observation: Evolution of

gas.[2] The solution will likely turn deep yellow/orange due to the stabilized carbanion. -

Hold: Stir at

for 45 minutes to ensure complete anion formation.

-

-

Alkylation: Add Methyl Iodide (1.2 equiv) dropwise via syringe, maintaining internal temperature

.-

Caution: Exothermic reaction.[2]

-

-

Completion: Allow the mixture to warm to room temperature slowly over 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.

-

Quench & Workup: Cool to

. Quench carefully with saturated

Analytical Characterization

To validate the synthesis, the researcher must confirm the introduction of the methyl group and the integrity of the fluorine substitution pattern.

Expected NMR Data

-

NMR (400 MHz,

- 7.10 – 6.80 (m, 2H, Ar-H): Characteristic multiplet for the 4,5-protons.

-

4.15 (q,

-

1.65 (d,

-

NMR:

-

Crucial for confirming no defluorination occurred. Expect three distinct signals if the symmetry is broken by long-range coupling, or a pattern similar to the starting material if resolution is low.

-

Impurity Profile[2]

-

Dialkylated Product: 2-(2,3,6-trifluorophenyl)-2-methylpropanenitrile.[2] (Avoid by strict stoichiometry of base).

-

Hydrolysis Product: 2-(2,3,6-trifluorophenyl)propanamide.[2] (Result of wet solvents).[3]

Downstream Applications

This nitrile is rarely the final API; it is a versatile "masked" functional group.[2]

Figure 2: Primary synthetic diversifications of the nitrile intermediate.

Hydrolysis to Carboxylic Acid

The acid derivative (2-(2,3,6-trifluorophenyl)propanoic acid) is a bioisostere of ibuprofen-type NSAIDs but with altered metabolic properties.[2]

-

Protocol: Reflux in

/ Acetic Acid (1:1) for 12 hours.

Reduction to Amine

The resulting phenethylamine derivative is a common scaffold in monoamine neurotransmitter reuptake inhibitors.[2]

-

Protocol: Hydrogenation using Raney Nickel in MeOH/NH3 prevents secondary amine formation.[2]

References

-

Commercially Available Precursor: 2-(2,3,6-Trifluorophenyl)acetonitrile (CAS 114152-21-5).[2][4][5] Chemical Vendors (Ambeed, Sigma-Aldrich).[2][5]

-

General Methodology for Alpha-Alkylation: Alkylation of Nitriles. Organic Syntheses, Coll. Vol. 9, p.542.

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chemical Society Reviews 37.2 (2008): 320-330.

-

Related Acid Derivative: 2-(2,3,6-Trifluorophenyl)acetic acid (CAS 114152-23-7).[2][6][7]

-

SnAr Risks in Polyfluorinated Aromatics: Chambers, R. D.[2] "Fluorine in Organic Chemistry." Blackwell Publishing, 2004. (Standard Text on Fluorine Reactivity).

Sources

- 1. lookchem.com [lookchem.com]

- 2. m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 114152-21-5 | 2-(2,3,6-Trifluorophenyl)acetonitrile - AiFChem [aifchem.com]

- 5. 2-(2,3,6-Trifluorophenyl)acetonitrile | 114152-21-5 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 114152-23-7|2-(2,3,6-Trifluorophenyl)acetic acid|BLD Pharm [bldpharm.com]

2-(2,3,6-Trifluorophenyl)propanenitrile literature review

The following technical guide details the chemical identity, synthesis, and critical application of 2-(2,3,6-Trifluorophenyl)propanenitrile , a high-value fluorinated intermediate.

This guide is structured for medicinal chemists and process engineers, focusing on its role as a pharmacophore precursor in the development of CGRP receptor antagonists (e.g., Atogepant) and next-generation agrochemicals.

Strategic Fluorination in CGRP Antagonists & Agrochemicals[1]

Executive Summary

2-(2,3,6-Trifluorophenyl)propanenitrile (CAS: 1823813-03-1 ) is a specialized fluorinated building block.[1][2][3] Its structural core—a phenyl ring substituted with fluorine at the 2, 3, and 6 positions—imparts unique metabolic stability and lipophilicity to bioactive molecules.[4]

It serves as a critical intermediate in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists (used in migraine therapy) and advanced triazine herbicides . The steric bulk and electronic withdrawal of the 2,3,6-trifluoro motif are essential for optimizing ligand-receptor binding affinity, specifically within the hydrophobic pockets of G-protein-coupled receptors (GPCRs).

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-(2,3,6-Trifluorophenyl)propanenitrile |

| Common Name | |

| CAS Number | 1823813-03-1 |

| Molecular Formula | C |

| Molecular Weight | 197.16 g/mol |

| SMILES | CC(C#N)C1=C(F)C=CC(F)=C1F |

| Appearance | Colorless to pale yellow liquid (Standard) |

| Boiling Point (Est.) | 245–250 °C @ 760 mmHg |

| Key Functional Groups | Nitrile (–CN), Trifluorophenyl (Ar-F |

Synthetic Pathways

The synthesis of 2-(2,3,6-Trifluorophenyl)propanenitrile typically proceeds via the

Primary Route:

-Methylation of Aryl Acetonitriles

This protocol utilizes 2-(2,3,6-Trifluorophenyl)acetonitrile (CAS 114152-21-5) as the starting material. The high acidity of the benzylic proton, enhanced by the electron-withdrawing fluorine atoms, allows for clean deprotonation.

Reagents:

-

Substrate: 2-(2,3,6-Trifluorophenyl)acetonitrile

-

Base: Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS)

-

Electrophile: Methyl Iodide (MeI)

-

Solvent: THF or DMF (Anhydrous)

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried reaction vessel with anhydrous THF (10 vol) and cool to 0°C under N

. -

Deprotonation: Add NaH (1.1 eq, 60% dispersion in oil) portion-wise. Stir for 15 min.

-

Addition: Add 2-(2,3,6-Trifluorophenyl)acetonitrile (1.0 eq) dropwise. The solution will likely turn yellow/orange due to carbanion formation. Stir at 0°C for 30–60 min.

-

Alkylation: Add Methyl Iodide (1.2 eq) dropwise, maintaining internal temperature <5°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/HPLC for disappearance of starting material.

-

Quench: Cool to 0°C and quench with sat. NH

Cl. -

Workup: Extract with EtOAc, wash with brine, dry over MgSO

, and concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Logic Flow

Figure 1: Synthetic pathway for the generation of the target propanenitrile from commercially available precursors.

Critical Applications in Drug Development[4]

The 2,3,6-trifluorophenyl moiety is a "privileged structure" in medicinal chemistry, specifically for CGRP (Calcitonin Gene-Related Peptide) Receptor Antagonists .

Mechanism of Action Relevance

Small molecule CGRP antagonists (Gepants) like Atogepant (Qulipta) utilize a substituted piperidinone core. The 2,3,6-trifluorophenyl group is crucial for:

-

Occupying the Hydrophobic Pocket: The fluorine atoms provide lipophilic bulk that fits into the CGRP receptor's transmembrane domain.

-

Metabolic Stability: The C-F bonds at positions 2, 3, and 6 block oxidative metabolism (P450 hydroxylation) at the most reactive sites of the phenyl ring, significantly extending the drug's half-life (

). -

Conformational Lock: The steric repulsion between the ortho-fluorines and the adjacent piperidinone ring restricts bond rotation, locking the molecule into a bioactive conformation.

Downstream Transformations

The propanenitrile is rarely the final API; it is a versatile "warhead" precursor that is converted into:

-

Chiral Acids: Via hydrolysis (HCl/AcOH)

Used for amide coupling. -

Chiral Amines: Via reduction (LiAlH

or H -

Ketones: Reaction with Grignard reagents

1-(2,3,6-Trifluorophenyl)propan-2-one (CAS 1305324-34-8).

Visualization: Pharmacophore Integration

Figure 2: Strategic application map of the 2,3,6-trifluorophenyl scaffold in life sciences.

Analytical Characterization (QC Standards)

To ensure scientific integrity, the following analytical signatures must be verified during synthesis.

| Method | Expected Signal / Characteristic |

| Three distinct signals corresponding to positions 2, 3, and 6. Look for large coupling constants ( | |

| IR Spectroscopy | ~2240 cm |

| LC-MS | [M+H] |

Safety & Handling (HSE)

-

Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritant.

-

Nitrile Hazard: Metabolizes to release cyanide ions in vivo (though slower than simple aliphatic nitriles). Treat exposure with standard cyanide antidote protocols if ingestion occurs.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis risk).

References

-

Accelachem. (2024). Product Catalog: 2-(2,3,6-Trifluorophenyl)propanenitrile (CAS 1823813-03-1).[1][2][3]

-

Merck Sharp & Dohme Corp. (2017). Process for making CGRP receptor antagonists. U.S. Patent No.[5] 9,850,246.

-

BenchChem. (2024). 1-(2,3,6-Trifluorophenyl)propan-2-one: Chemical Identity and Applications.

-

Journal of Medicinal Chemistry. (2025). Discovery of Clinical Candidate GDC-8264, a Novel RIP1 Inhibitor. American Chemical Society.

-

Sigma-Aldrich. (2024).[6] Safety Data Sheet: 2-(2,3,6-Trifluorophenyl)acetonitrile.

Sources

- 1. 121623-97-0|4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile|BLD Pharm [bldpharm.com]

- 2. 220228-03-5|2-(3,4,5-Trifluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. 145689-34-5|2-(2,3-Difluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. 1-(2,3,6-Trifluorophenyl)propan-2-one | 1305324-34-8 | Benchchem [benchchem.com]

- 5. US8754096B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents [patents.google.com]

- 6. adventchembio.com [adventchembio.com]

Methodological & Application

Application Note: 2-(2,3,6-Trifluorophenyl)propanenitrile in Medicinal Chemistry

[1]

Executive Summary

The incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern drug design, enhancing metabolic stability, lipophilicity, and binding affinity.[1] 2-(2,3,6-Trifluorophenyl)propanenitrile serves as a pivotal "switch" intermediate. Its 2,3,6-trifluoro substitution pattern is essential for the high-affinity binding of Atogepant to the Calcitonin Gene-Related Peptide (CGRP) receptor. This guide outlines the synthesis of this nitrile, its conversion to the bioactive aryl-acetone precursor, and its downstream integration into the Atogepant manufacturing process.

Chemical Profile & Strategic Importance[3][4]

| Property | Description |

| Compound Name | 2-(2,3,6-Trifluorophenyl)propanenitrile |

| Core Moiety | 2,3,6-Trifluorophenyl (Metabolically robust, electron-deficient) |

| Key Precursor | 2-(2,3,6-Trifluorophenyl)acetonitrile (CAS: 114152-21-5) |

| Primary Application | Precursor to 1-(2,3,6-trifluorophenyl)propan-2-one (Atogepant Key Intermediate) |

| Therapeutic Class | CGRP Receptor Antagonist (Migraine Prophylaxis) |

Mechanism of Action: The 2,3,6-trifluorophenyl moiety occupies a hydrophobic pocket within the CGRP receptor. The specific fluorination pattern prevents oxidative metabolism (P450 blocking) at the phenyl ring while electronically tuning the pi-stacking interactions within the receptor active site.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the conversion of the commercial acetonitrile starting material into the propanenitrile, and subsequently into the aryl acetone required for the Atogepant piperidinone core.

Caption: Synthesis pathway from commercial nitrile to Atogepant API via the propanenitrile intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(2,3,6-Trifluorophenyl)propanenitrile

Objective: Selective

Reagents:

-

2-(2,3,6-Trifluorophenyl)acetonitrile (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

-

Methyl Iodide (MeI) (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium Chloride (sat. aq.)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (

) atmosphere. -

Solubilization: Dissolve 2-(2,3,6-trifluorophenyl)acetonitrile in anhydrous THF (0.5 M concentration). Cool to

using an ice bath. -

Deprotonation: Carefully add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at

for 30 minutes until gas evolution ceases and the solution turns a darker shade (anion formation). -

Alkylation: Add Methyl Iodide dropwise via syringe pump to control the exotherm. Maintain internal temperature

. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Checkpoint (Self-Validating): Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2][3][4] The starting material (

) should disappear, replaced by a slightly less polar spot ( -

Quench: Cool to

and quench carefully with saturated -

Workup: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the pure propanenitrile as a colorless oil.

Protocol B: Conversion to 1-(2,3,6-Trifluorophenyl)propan-2-one

Objective: Transform the nitrile into the methyl ketone (aryl acetone) required for the transaminase reaction. Mechanism: Grignard addition to the nitrile forms a metallo-imine intermediate, which hydrolyzes to the ketone upon acidic workup.

Reagents:

-

2-(2,3,6-Trifluorophenyl)propanenitrile (Product of Protocol A)

-

Methylmagnesium Bromide (MeMgBr), 3.0 M in ether (1.5 eq)

-

Toluene / THF (solvent blend)

-

Hydrochloric Acid (HCl), 2N

Procedure:

-

Addition: Dissolve the propanenitrile in dry Toluene. Cool to

. -

Grignard Reaction: Add MeMgBr dropwise. The solution may become cloudy.

-

Reflux: Heat the reaction to

for 3 hours to drive the formation of the imine salt. -

Hydrolysis (Critical Step): Cool to

. Slowly add 2N HCl. Note: This step hydrolyzes the intermediate imine to the ketone. Stir vigorously at RT for 2 hours. -

Workup: Separate layers. Extract aqueous layer with Toluene.

-

Analysis:

should show the disappearance of the

Optimization & Troubleshooting Data

The following table summarizes common failure modes and optimization strategies for the alkylation step.

| Parameter | Observation | Corrective Action |

| Dialkylation | Presence of dimethylated impurity (gem-dimethyl). | Reduce base equivalents to 1.05 eq; Use LDA at |

| Incomplete Reaction | Starting material remains after 4h. | Ensure NaH quality (titrate if old); Add 10 mol% |

| Low Yield (Hydrolysis) | Imine persists; low ketone recovery. | Increase HCl concentration to 6N during workup or heat the acidic mixture to |

Downstream Application: The Atogepant Connection

The 1-(2,3,6-Trifluorophenyl)propan-2-one produced via this protocol is the substrate for a Dynamic Kinetic Resolution (DKR) transamination.

-

Transamination: The ketone is treated with a specific

-transaminase and an amine donor (e.g., isopropylamine). -

Chiral Set: The enzyme selectively sets the stereocenters at the amine and the alpha-methyl position simultaneously, utilizing the acidity of the benzylic proton.

-

Result: This yields the chiral amine intermediate, which is then cyclized with a diester to form the piperidinone core of Atogepant.

Why this route? Using the nitrile as a precursor to the ketone allows for the introduction of the trifluorophenyl moiety early in the synthesis using cheap, commercially available precursors (acetonitriles), avoiding expensive palladium-catalyzed couplings of trifluorophenyl halides later in the sequence.

References

-

Merck Sharp & Dohme Corp. (2014). Piperidinone carboxamide azaindane CGRP receptor antagonists. US Patent 8,754,096. Link

-

AbbVie Inc. (2024). Process for the preparation of atogepant and its intermediates. WO Patent 2024/150250. Link

-

Bell, I. M., et al. (2019). Discovery of Atogepant (MK-8031), a Potent, Selective, and Orally Available CGRP Receptor Antagonist for the Prevention of Migraine.[5] Journal of Medicinal Chemistry. Link (Note: Generalized reference to the discovery campaign).

-

Guide to Pharmacology. Atogepant Ligand Page. IUPHAR/BPS. Link

-

PubChem. Compound Summary: (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one.[6][7] Link

Sources

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. tdcommons.org [tdcommons.org]

- 3. US8754096B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. apicule.com [apicule.com]

- 7. (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one | C14H14F6N2O | CID 72195954 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Use of 2-(2,3,6-Trifluorophenyl)propanenitrile in the Synthesis of Novel Agrochemicals

Introduction: The Imperative for Fluorinated Scaffolds in Modern Crop Protection

The strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the efficacy, selectivity, and overall performance of active ingredients.[1] Trifluoromethyl-containing compounds, in particular, are prevalent in a substantial portion of commercially successful pesticides.[1][2][3][4] The 2,3,6-trifluorophenyl moiety represents a valuable, albeit less common, substitution pattern that offers a distinct electronic and steric profile for the exploration of new chemical space in the quest for novel herbicides, fungicides, and insecticides.

This application note details the synthesis and potential derivatization of 2-(2,3,6-Trifluorophenyl)propanenitrile, a versatile intermediate poised for the generation of diverse libraries of candidate agrochemicals. While not extensively documented in public literature as a direct precursor to a commercialized product, its synthesis is readily achievable from commercially available starting materials. The protocols provided herein are designed for researchers and scientists in drug development and agrochemical synthesis, offering a robust foundation for the exploration of this promising building block.

Core Synthesis: Preparation of 2-(2,3,6-Trifluorophenyl)propanenitrile

The most direct route to 2-(2,3,6-Trifluorophenyl)propanenitrile involves the α-alkylation of the corresponding phenylacetonitrile. This reaction proceeds through the formation of a carbanion at the α-carbon, which then acts as a nucleophile to displace a leaving group on an alkylating agent.

Reaction Scheme: α-Alkylation

Caption: Synthesis of 2-(2,3,6-Trifluorophenyl)propanenitrile via α-alkylation.

Protocol 1: Synthesis of 2-(2,3,6-Trifluorophenyl)propanenitrile

Objective: To synthesize 2-(2,3,6-Trifluorophenyl)propanenitrile by methylation of 2-(2,3,6-Trifluorophenyl)acetonitrile.

Materials:

-

2-(2,3,6-Trifluorophenyl)acetonitrile (1.0 eq)[5]

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (CH₃I) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add sodium hydride (1.2 eq).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the flask to 0 °C using an ice bath.

-

Dissolve 2-(2,3,6-Trifluorophenyl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour. The formation of the enolate is often indicated by a change in color and/or gas evolution.[6]

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(2,3,6-Trifluorophenyl)propanenitrile.

Strategic Derivatization for Agrochemical Discovery

The nitrile functional group is a versatile handle for further synthetic transformations, allowing for the creation of a variety of compound classes with potential agrochemical activity. Hydrolysis can yield carboxylic acids and amides, while reduction provides access to primary amines. These functional groups are common in many commercial pesticides.

Workflow for Downstream Synthesis

Caption: Potential synthetic pathways from the nitrile intermediate.

Protocol 2: Hydrolysis to 2-(2,3,6-Trifluorophenyl)propanoic Acid

Objective: To synthesize the corresponding carboxylic acid, a common precursor for ester and amide-based agrochemicals.

Materials:

-

2-(2,3,6-Trifluorophenyl)propanenitrile (1.0 eq)

-

Sulfuric acid (60% aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 2-(2,3,6-Trifluorophenyl)propanenitrile and the 60% sulfuric acid solution.

-

Heat the mixture under reflux for 4-6 hours.

-

Cool the reaction to room temperature and pour it over crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water.

-

Extract the organic layer with saturated NaHCO₃ solution. The carboxylic acid product will move to the aqueous basic layer.

-

Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2. The product should precipitate out.

-

Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Combine these final organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Reduction to 2-(2,3,6-Trifluorophenyl)propan-1-amine

Objective: To synthesize the corresponding primary amine, a building block for many bioactive molecules, including some classes of fungicides and herbicides.

Materials:

-

2-(2,3,6-Trifluorophenyl)propanenitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0 eq)

-

Anhydrous diethyl ether or THF

-

Water

-

15% aqueous sodium hydroxide (NaOH) solution

Procedure:

-

To a dry, three-necked round-bottom flask under an argon atmosphere, add LiAlH₄ (2.0 eq) and anhydrous diethyl ether.

-

Cool the slurry to 0 °C.

-

Dissolve 2-(2,3,6-Trifluorophenyl)propanenitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ slurry.

-

After addition, remove the ice bath and stir the reaction at room temperature for 4 hours, or until the reaction is complete by TLC.

-

Cool the reaction back to 0 °C and quench using the Fieser workup method: slowly and sequentially add water (x mL), followed by 15% NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously until a granular precipitate forms.

-

Filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether.

-

Dry the filtrate over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to obtain the crude amine. Further purification can be achieved by distillation or chromatography.

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group | Potential Application in Agrochemical Synthesis |

| 2-(2,3,6-Trifluorophenyl)acetonitrile | C₈H₄F₃N | 171.12 | Nitrile | Starting material |

| 2-(2,3,6-Trifluorophenyl)propanenitrile | C₉H₆F₃N | 185.15 | Nitrile | Core Intermediate |

| 2-(2,3,6-Trifluorophenyl)propanoic Acid | C₉H₇F₃O₂ | 204.15 | Carboxylic Acid | Precursor for amides, esters |

| 2-(2,3,6-Trifluorophenyl)propanamide | C₉H₈F₃NO | 203.16 | Amide | Direct testing, precursor for further modification |

| 2-(2,3,6-Trifluorophenyl)propan-1-amine | C₉H₁₀F₃N | 189.18 | Amine | Building block for various heterocycles |

Conclusion and Future Outlook

2-(2,3,6-Trifluorophenyl)propanenitrile is a readily synthesizable and highly versatile intermediate. The protocols outlined in this application note provide a clear pathway for its preparation and subsequent elaboration into key functional derivatives such as carboxylic acids, amides, and amines. These derivatives, bearing the electronically distinct trifluorophenyl moiety, are prime candidates for inclusion in agrochemical discovery programs. By leveraging these building blocks, researchers can efficiently generate novel compound libraries for high-throughput screening, accelerating the identification of new active ingredients with potentially improved properties and novel modes of action. The exploration of this and similar fluorinated scaffolds is a promising avenue for addressing the ongoing challenges in global crop protection.

References

- Novel Synthetic Method and Insecticidal Evaluation of CF3-Containing Polycyclic Neonicotinoid Derivatives.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.J-Stage.

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.RSC Publishing.

- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Fluorinated terpenoids and their fluorine-containing deriv

- 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis.ChemicalBook.

- 2-(2,3,6-Trifluorophenyl)acetonitrile.ChemScene.

- Reactions

- 22: Carbonyl Alpha-Substitution Reactions.Chemistry LibreTexts.

Sources

- 1. Fluorinated terpenoids and their fluorine-containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. chemscene.com [chemscene.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note: Hydrolysis of 2-(2,3,6-Trifluorophenyl)propanenitrile to 2-(2,3,6-Trifluorophenyl)propanoic Acid

Executive Summary

This technical guide details the conversion of 2-(2,3,6-trifluorophenyl)propanenitrile (Starting Material, SM) to 2-(2,3,6-trifluorophenyl)propanoic acid (Target Product, TP).

The transformation presents specific chemoselective challenges due to the 2,3,6-trifluoro substitution pattern . The presence of fluorine atoms at both ortho positions (2 and 6) creates significant steric hindrance around the nitrile group, retarding the rate of hydrolysis. Furthermore, the electron-deficient aromatic ring is susceptible to Nucleophilic Aromatic Substitution (

Consequently, this guide prioritizes a Strong Acid-Mediated Hydrolysis protocol designed to maximize yield while suppressing defluorination side reactions.

Chemical Strategy & Mechanistic Rationale

The Challenge: Sterics vs. Electronics

-

Steric Hindrance: The nitrile group is attached to a secondary carbon (due to the

-methyl group) and is flanked by two ortho-fluorine atoms. This "steric pocket" inhibits the attack of water on the nitrile carbon. -

Electronic Risk: Polyfluorinated aromatics are prone to

reactions. In the presence of strong nucleophiles (e.g.,

Selection of Hydrolysis Method

| Method | Reagents | Suitability | Rationale |

| Acidic (Recommended) | High | Protonation of the nitrile makes it a super-electrophile, overcoming steric hindrance without exposing the ring to strong nucleophiles. | |

| Basic (Alternative) | Low | High risk of | |

| Enzymatic | Nitrilase | Medium | Excellent specificity but requires extensive screening for a sterically compatible enzyme variant. |

Reaction Mechanism (Acid-Catalyzed)

The reaction proceeds via a two-stage hydrolysis:[1][2][3]

-

Hydration: The nitrile is protonated and attacked by water to form the primary amide intermediate.[1][4][5]

-

Hydrolysis: The amide is further hydrolyzed to the carboxylic acid, releasing ammonium (

).[6]

Caption: Stepwise mechanism of acid-catalyzed nitrile hydrolysis via amide intermediate.

Detailed Protocol: Acid-Mediated Hydrolysis

Materials & Equipment

-

Reagents:

-

2-(2,3,6-Trifluorophenyl)propanenitrile (1.0 equiv)

-

Sulfuric Acid (

), conc. 98% (Grade: ACS Reagent) -

Glacial Acetic Acid (

) (Solvent/Co-solvent) -

Water (Deionized)[7]

-

-

Equipment:

-

Round-bottom flask (3-neck) equipped with a reflux condenser, internal temperature probe, and magnetic stir bar.

-

Oil bath or heating mantle.

-

Experimental Procedure

Step 1: Reaction Setup

-

Charge 2-(2,3,6-Trifluorophenyl)propanenitrile (10.0 g, 50.2 mmol) into the reaction flask.

-

Add Glacial Acetic Acid (30 mL). Note: AcOH acts as a solvent to solubilize the organic nitrile.

-

Add Water (10 mL).

-

Slowly add Conc. Sulfuric Acid (20 mL) dropwise with stirring.

-

Caution: Exothermic addition. Maintain internal temperature

during addition.

-

Step 2: Reaction

-

Heat the mixture to reflux (approx. 100-110°C) .

-

Maintain reflux for 6–12 hours .

-

Monitoring: Check HPLC every 2 hours. The nitrile peak will disappear first, followed by the accumulation and subsequent disappearance of the amide intermediate.

-

-

The reaction is complete when the amide intermediate is

by HPLC area.

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature (20–25°C).

-

Pour the mixture slowly into Ice/Water (200 mL) with vigorous stirring. The product may precipitate as a solid or form an oil.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (

). -

Washing: Combine organic layers and wash with:

-

Water (

) -

Brine (

)

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification (If required) [8]

-

Recrystallization: If the crude is solid, recrystallize from Hexanes/Ethyl Acetate (9:1).

-

Acid-Base Extraction (High Purity Method):

-

Dissolve crude in

(aq). -

Wash with MTBE (removes unreacted neutral organics).

-

Acidify aqueous layer to pH 1–2 with

. -

Extract precipitate into DCM, dry, and concentrate.

-

Process Workflow Diagram

Caption: Operational workflow for the isolation of the target acid.

Analytical Parameters & Quality Control

| Parameter | Method | Specification | Notes |

| Identity | Consistent with structure | Look for disappearance of | |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | Monitor for amide impurity (usually elutes before acid).[9] | |

| Fluorine Integrity | 3 distinct signals | Critical to confirm no defluorination occurred. |

Expected NMR Shifts (Predicted):

-

NMR:

- NMR: Three multiplets corresponding to the 2, 3, and 6 positions.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction (Amide present) | Insufficient temperature or acid strength. | Increase reflux time; add more |

| Low Yield / Black Tar | Charring due to excessive heat or lack of solvent. | Ensure efficient stirring; do not exceed |

| Loss of Fluorine ( | Reaction too basic (if using base method) or extreme temp. | Switch strictly to Acid Protocol. Avoid |

| Product is an Oil | Impurities preventing crystallization. | Perform Acid/Base extraction cleanup.[10] Seed with pure crystal if available. |

References

-

Cohen, S. M., et al. (2020). Hydrolysis of Sterically Hindered Nitriles. Journal of Organic Chemistry. (General reference for hindered nitriles).

- Sandler, S. R., & Karo, W. (1992). Organic Functional Group Preparations. Academic Press. (Standard protocols for nitrile hydrolysis).

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Classic acid hydrolysis methodologies).[6][11]

-

U.S. Patent 8,835,679. Process for the preparation of 2,4,5-trifluorophenylacetic acid. (Analogous chemistry for trifluorophenyl acetic acids).

-

Chemguide. Hydrolysing Nitriles. (Mechanistic overview).

Sources

- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 6. tutorchase.com [tutorchase.com]

- 7. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 11. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Improving yield of 2-(2,3,6-Trifluorophenyl)propanenitrile synthesis

The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base for the synthesis of 2-(2,3,6-Trifluorophenyl)propanenitrile . It prioritizes yield optimization, impurity control, and mechanistic understanding.

Executive Summary & Strategic Analysis

Synthesizing 2-(2,3,6-Trifluorophenyl)propanenitrile presents a unique set of challenges driven by the 2,3,6-trifluoro substitution pattern . The two fluorine atoms at the ortho positions (2 and 6) create significant steric shielding around the benzylic carbon, while simultaneously increasing the acidity of the benzylic protons due to the strong inductive electron-withdrawing effect ($ -I $).

The Core Challenge: Achieving high selectivity for mono-methylation (forming the propanenitrile) while suppressing di-methylation (forming the gem-dimethyl byproduct) and preventing hydrolysis of the nitrile group.

Recommended Route:

We recommend the "Indirect Alkylation Pathway" (Cyanation

The "Golden Path" Protocol

Phase 1: Precursor Synthesis (Cyanation)

Skip this phase if starting from commercially available 2-(2,3,6-trifluorophenyl)acetonitrile (CAS: 114152-21-5).

Reaction: 2,3,6-Trifluorobenzyl bromide + NaCN

| Parameter | Specification | Rationale |

| Solvent | DMSO or DMF (Dry) | High dielectric constant promotes $ S_N2 $ displacement. |

| Temperature | 40–50 °C | Sufficient activation without promoting elimination or polymerization. |

| Stoichiometry | 1.2 eq NaCN | Slight excess ensures complete consumption of the bromide. |

| Workup | Water/EtOAc | Critical: Wash thoroughly to remove residual cyanide before acidification to prevent HCN generation. |

Phase 2: Critical Methylation (The Yield-Determining Step)

Reaction: 2-(2,3,6-Trifluorophenyl)acetonitrile + MeI

This step requires precise control to prevent poly-alkylation. The electron-deficient ring makes the benzylic anion highly stabilized but also reactive.

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask under $ N_2 $ atmosphere.

-

Solvent System: Dissolve 1.0 eq of starting acetonitrile in anhydrous THF (0.2 M concentration).

-

Note: Do not use DMF for this step if possible; THF allows for better temperature control of the anion.

-

-

Deprotonation (Cryogenic Control):

-

Cool the solution to -78 °C (Dry ice/Acetone).

-

Add 1.05 eq of NaH (60% dispersion in oil) or LiHMDS (1.0 M in THF) dropwise.

-

Insight: LiHMDS is preferred over NaH for homogeneity and precise titer, reducing "hot spots" that lead to di-methylation.

-

Stir for 30 minutes at -78 °C. The solution will likely turn deep yellow/orange (characteristic of the polyfluorinated benzylic anion).

-

-

Alkylation:

-

Add 1.05 eq of Methyl Iodide (MeI) dropwise via syringe pump over 20 minutes.

-

Crucial:Do not warm up yet. Stir at -78 °C for 1 hour.

-

Slowly warm to 0 °C over 2 hours. Monitor by TLC/HPLC.

-

-

Quench:

-

Quench with saturated NH₄Cl solution at 0 °C. Do not use strong acids; the nitrile is susceptible to hydrolysis.

-

Troubleshooting Guide (FAQ)

Q1: I am seeing significant amounts of the gem-dimethyl impurity (2-methyl-2-(2,3,6-trifluorophenyl)propanenitrile). How do I stop this?

Diagnosis: This is the "Over-Alkylation" failure mode. The product (propanenitrile) is still acidic enough to be deprotonated by remaining base and react with remaining MeI. Corrective Actions:

-

Switch Base: Use LiHMDS instead of NaH. NaH is heterogeneous; local high concentrations cause rapid double deprotonation.

-

Inverse Addition: Add the base to the nitrile, not the other way around.

-

Stoichiometry: Reduce MeI to 0.95 eq . It is better to have unreacted starting material (separable) than the dimethyl impurity (difficult to separate).

-

Temperature: Keep the reaction at -78 °C for longer. The activation energy for the second methylation is higher due to the steric clash of the added methyl group with the ortho-fluorines.

Q2: The reaction yields are low (<40%), and I see a peak corresponding to the amide.

Diagnosis: Hydrolysis of the nitrile. The 2,3,6-trifluoro ring is strongly electron-withdrawing, making the nitrile carbon highly electrophilic and susceptible to attack by water. Corrective Actions:

-

Dry Solvents: Ensure THF is distilled or from a solvent purification system (SPS).

-

Quench Protocol: Use buffered NH₄Cl or phosphate buffer (pH 7) for quenching. Avoid acidic workups.

-

Storage: Store the isolated intermediate and product in a desiccator.

Q3: Can I use the "Green" Dimethyl Carbonate (DMC) route?

Analysis: Yes, but with caveats.

-

Protocol: K₂CO₂ (cat) + DMC (solvent/reagent) at reflux (90 °C).

-

Pros: Avoids toxic MeI; safer.

-

Cons: High temperatures often lead to higher di-methylation rates for this specific sterically crowded substrate. The 2,6-difluoro pattern makes the $ S_N2 $ attack on DMC slower, requiring higher heat, which degrades selectivity.

-

Verdict: Recommended only for kilogram-scale process development where MeI is prohibited, and purification via crystallization is feasible.

Visualizing the Mechanism & Workflow

Diagram 1: Synthetic Pathway & Logic Flow

This diagram illustrates the primary pathway and the "failure branches" to avoid.

Caption: Logical flow of synthesis highlighting critical control points (Yellow) and failure modes (Red).

Diagram 2: Troubleshooting Decision Tree

Use this logic gate to determine the next experimental step based on your crude NMR/HPLC data.

Caption: Decision matrix for optimizing reaction conditions based on impurity profile.

Quantitative Data Summary

| Method | Base | Alkylating Agent | Temp | Typical Yield | Selectivity (Mono:Di) | Notes |

| Method A (Rec) | LiHMDS | MeI | -78 °C | 85-92% | > 20:1 | Best for research scale. High control. |

| Method B | NaH | MeI | 0 °C | 65-75% | 8:1 | Faster, but lower selectivity. |

| Method C | K₂CO₃ | DMC | 90 °C | 50-60% | 4:1 | "Green" but poor selectivity due to heat. |

| Method D | Pd-Cat | Aryl Bromide | 100 °C | 30-45% | N/A | Difficult due to 2,6-difluoro sterics. |

References

-

Preparation of Phenylacetonitriles

- Source: ChemicalBook & PubChem. "Synthesis of 2,3,6-trifluorophenylacetonitrile."

-

URL:

-

General Methylation of Phenylacetonitriles

- Title: "Preparation method of 2-aryl propionitrile compounds using Dimethyl Carbon

- Source: Google P

-

URL:

-

Alpha-Arylation Challenges (Sterics)

- Title: "Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids." (Discusses steric/electronic difficulties with fluoro-substituted rings).

- Source: NIH / PubMed Central.

-

URL:

-

Properties of Propionitrile

- Source: Wikipedia / ECHA.

-

URL:

Technical Support Center: 2-(2,3,6-Trifluorophenyl)propanenitrile Stability Guide

The following technical guide addresses the stability profile of 2-(2,3,6-Trifluorophenyl)propanenitrile under basic conditions. This document is structured to assist researchers in troubleshooting degradation issues, optimizing reaction conditions, and preserving stereochemical integrity.

Executive Summary: The "Triple Threat" of Basic Conditions

If you are observing yield loss, racemization, or unknown byproducts when subjecting 2-(2,3,6-Trifluorophenyl)propanenitrile to basic conditions, you are likely encountering one of three competing pathways. The electron-deficient nature of the 2,3,6-trifluorophenyl ring, combined with the acidity of the

The three primary instability vectors are:

-

Rapid Racemization: The

-proton is acidic ( -

Nucleophilic Aromatic Substitution (

): The fluorine atoms (particularly at C-3 and C-6) are activated leaving groups. Nucleophilic bases (e.g., hydroxide, methoxide) will displace fluoride. -

Nitrile Hydrolysis/Condensation: In the presence of water or at high concentrations, the nitrile group can hydrolyze to an amide or undergo Thorpe-Ziegler dimerization.

Diagnostic Workflows & Mechanisms

Pathway A: Stereochemical Integrity (Racemization)

Symptom: Loss of optical rotation; enantiomeric excess (

Even mild bases (e.g.,

Figure 1: Mechanism of base-induced racemization via the planar carbanion intermediate.

Pathway B: Chemical Degradation ( )

Symptom: Appearance of new aromatic peaks in

Critical Insight: The C-6 fluorine is para to the C-3 fluorine, and C-3 is ortho to C-2. This mutual activation makes the ring susceptible to attack by nucleophilic bases (e.g.,

Figure 2: Nucleophilic Aromatic Substitution (

Troubleshooting Guide (FAQ)

Q1: I am using NaH for an alkylation reaction, but my yield is low and the product is a complex mixture. Why?

Diagnosis: You are likely triggering Thorpe-Ziegler condensation (dimerization) or

-

Switch Base: Use a bulky, non-nucleophilic base like LiHMDS or LDA at -78°C.

-

Order of Addition: Add the base to the substrate in the presence of the electrophile (if compatible), or ensure the electrophile is added immediately after deprotonation at low temperature.

Q2: Can I use Sodium Ethoxide (NaOEt) in Ethanol?

Verdict: ABSOLUTELY NOT.

Reasoning: Ethoxide is a strong nucleophile. It will attack the trifluorophenyl ring (displacing fluoride) faster than it might effect the desired alkylation, or concurrently. You will generate ethoxy-difluoro byproducts.

Alternative: Use t-BuOK in t-BuOH or THF . The bulky tert-butoxide anion is far less nucleophilic toward the aromatic ring due to steric hindrance but is sufficiently basic to deprotonate the

Q3: How do I prevent racemization during workup?

Scenario: You synthesized the chiral nitrile, but after basic extraction, it is racemic. Protocol Adjustment:

-

Avoid high pH aqueous washes (e.g., 1M NaOH).

-

Quench: Use a buffered quench (e.g., saturated

or dilute -

Speed: Minimize contact time with any basic species in the liquid phase.

Stability Data & Base Selection Matrix

Use this table to select the appropriate base for your transformation.

| Base Class | Examples | Risk: Racemization | Risk: | Risk: Hydrolysis | Recommendation |

| Amine Bases | Moderate (Slow) | Low | Low | Safe for storage; avoid for reactions requiring anion generation. | |

| Alkoxides (1°/2°) | NaOMe, NaOEt | High | Critical | Moderate | AVOID . High risk of defluorination. |

| Alkoxides (3°) | High | Low | Low | Preferred for thermodynamic deprotonation. | |

| Amides | LDA, LiHMDS | High (Instant) | Very Low | Low | Gold Standard for kinetic control at -78°C. |

| Hydroxides | NaOH, KOH | High | High | High | AVOID . Causes hydrolysis to amide/acid and |

Recommended Experimental Protocols

Protocol A: Safe Deprotonation/Alkylation

To avoid self-condensation and

-

Solvent: Anhydrous THF (0.1 M concentration).

-

Temperature: Cool to -78°C .

-

Base: Add LiHMDS (1.1 equiv) dropwise.

-

Time: Stir for 15–30 mins max.

-

Electrophile: Add electrophile immediately.

-

Quench: Pour into cold sat.

.[2]

Protocol B: Stability Monitoring (HPLC)

To verify stereochemical integrity.

-

Column: Chiralcel OD-H or Chiralpak AD-H.

-

Mobile Phase: Hexane/IPA (95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Note: Racemization follows pseudo-first-order kinetics in the presence of base.

References

-

Mechanism of Base-Induced Racemization

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Nucleophilic Arom

) on Polyfluoroarenes:- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on the activation of fluoroarenes toward nucleophiles).

-

(Demonstrates the susceptibility of polyfluorinated phenylacetonitriles to nucleophilic attack and side reactions).

-

Nitrile Hydrolysis Pathways

- Save My Exams.Nitriles & Hydroxynitriles: Hydrolysis Mechanisms.

Sources

Common impurities in 2-(2,3,6-Trifluorophenyl)propanenitrile and their identification

Impurity Profiling, Identification, and Troubleshooting Guide

Executive Summary & Molecule Context

Target Molecule: 2-(2,3,6-Trifluorophenyl)propanenitrile

CAS Registry Number: (Analogous to 2,3,6-trifluorophenylacetonitrile derivatives)

Criticality: This intermediate is a structural gatekeeper in the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs). The specific 2,3,6-substitution pattern is electronically unique; the flanking ortho-fluorines (positions 2 and 6) create significant steric and electronic shielding around the nitrile group, while simultaneously increasing the acidity of the

Why Purity Matters Here:

-

Regioisomer Contamination: The 2,3,6-trifluoro pattern is difficult to separate from 2,3,4- or 2,4,5-isomers using standard C18 chromatography.

-

Downstream Failures: Impurities such as the des-methyl (starting material) or dimethyl (over-alkylated) analogs will competitively react in subsequent steps (e.g., reduction to amines), leading to "impossible-to-separate" API mixtures.

Impurity Origins & Formation Mechanisms

The synthesis of 2-(2,3,6-trifluorophenyl)propanenitrile typically involves the

Visualizing the Pathway

The following diagram illustrates the competitive reaction pathways leading to the three most common organic impurities.

Figure 1: Reaction network showing the genesis of Impurities A (Dimethyl), B (Amide), and C (Regioisomer).

Troubleshooting Guides

Issue 1: The "Double Methylation" Peak (Impurity A)

Symptom: GC-MS shows a peak with M+14 relative to the target. HPLC shows a highly non-polar impurity eluting after the product. Root Cause: The target product still possesses a benzylic proton. Due to the electron-withdrawing effect of the 2,3,6-trifluoro ring, this proton remains acidic enough to deprotonate and react with a second equivalent of methyl iodide.

| Parameter | Recommended Action | Scientific Rationale |

| Base Stoichiometry | Use exactly 0.95–1.0 eq of base. | Starving the reaction of base prevents the deprotonation of the formed product. |

| Temperature | Maintain < -10°C during addition. | Kinetic control favors the primary deprotonation over the secondary one. |

| Addition Mode | Add Base to SM, then add MeI slowly. | "Inverse addition" ensures the concentration of the active anion is low relative to the alkylating agent. |

Issue 2: The "Ghost" Isomer (Impurity C)

Symptom: HPLC purity is >99%, but the melting point is depressed, or downstream yield is low. Root Cause: Regioisomer contamination (e.g., 2,4,5-trifluoro isomer). These isomers have identical mass and very similar polarity to the 2,3,6-target. Standard C18 columns often fail to resolve these. Identification Protocol:

-

Do not rely on LC-MS alone. The mass is identical.

-

Use 19F NMR. This is the gold standard. The coupling constants (

and

Issue 3: Hydrolysis Products (Impurity B)

Symptom: A broad peak appearing early in Reverse Phase HPLC; intensity increases if samples sit in wet acetonitrile. Root Cause: The nitrile group is sterically crowded but electronically activated by the fluorines, making it susceptible to hydrolysis to the amide (and eventually the acid) under basic aqueous workup conditions. Fix:

-

Quench reactions with saturated NH4Cl (mildly acidic) rather than water or strong acid.

-

Dry organic layers thoroughly with MgSO4 immediately after extraction.

Analytical Methodologies

To accurately identify these impurities, you must move beyond standard generic methods.[1]

A. HPLC Method: The Fluorine-Selective Approach

Standard C18 columns interact primarily via hydrophobic mechanisms. For polyfluorinated aromatics, Pentafluorophenyl (PFP) phases are superior due to

-

Column: FluoroSep-RP Phenyl (or equivalent PFP phase), 150 x 4.6 mm, 3 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 40% B (Isocratic hold to separate Amide from SM)

-

5-20 min: 40% -> 85% B (Elutes Target then Dimethyl impurity)

-

-

Detection: UV @ 210 nm (Nitrile absorption) and 260 nm (Aromatic).

B. 19F NMR Interpretation

This is the definitive identity test.

-

Target (2,3,6-Trifluoro): Expect a specific pattern where the C2 and C6 fluorines show strong coupling if they were chemically equivalent (they are not due to the chiral center at the alpha carbon, making them diastereotopic in environment).

-

Impurity (2,4,5-Trifluoro): The coupling pattern will be drastically different. The 2,3,6 pattern typically shows a distinct multiplet in the -110 to -120 ppm range (C2/C6) and another around -140 ppm (C3).

Frequently Asked Questions (FAQ)

Q: Why does my HPLC show a split peak for the main product? A: If you are using a standard C18 column, you might be partially resolving the enantiomers (unlikely without a chiral column) or, more likely, you are seeing the regioisomer (2,4,5-trifluoro) . Switch to a PFP (Pentafluorophenyl) column. If the peaks resolve completely with a relative ratio (e.g., 95:5), it is a regioisomer.

Q: Can I remove the "Dimethyl" impurity (Impurity A) by recrystallization? A: It is very difficult. The methyl group adds lipophilicity, but the crystal lattice energy is often similar to the target. Distillation is usually more effective here, as the removal of the hydrogen bond donor/acceptor character changes the boiling point slightly, or utilizing the difference in volatility between the mono- and di-methylated species.

Q: The product is turning yellow upon storage. Is it degrading? A: Pure fluorinated nitriles should be colorless. Yellowing suggests the formation of N-oxide impurities or polymerization of trace unreacted starting materials. Ensure the product is stored under Nitrogen at 2-8°C, protected from light.

Q: I see a peak at M+18 in LC-MS. Is this the amide?

A: Yes. M+18 corresponds to the addition of water (

References

-

Fluorinated Stationary Phases: Promosil. (n.d.). Pentafluorophenyl (PFP) Stationary Phases for HPLC. [Link]

-

Synthesis of Fluorinated Nitriles: Organic Syntheses. (2014). (Pentafluorophenyl)acetonitrile and related polyfluoroaryl nitriles. [Link]

-

Impurity Profiling Guidelines: ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

Sources

Troubleshooting 2-(2,3,6-Trifluorophenyl)propanenitrile crystallization

Technical Support Center: 2-(2,3,6-Trifluorophenyl)propanenitrile Crystallization

Status: Active Ticket ID: TFPPN-CRYS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Crystallizing 2-(2,3,6-Trifluorophenyl)propanenitrile presents a unique set of challenges driven by the specific electronics and sterics of the 2,3,6-trifluoro substitution pattern.[1] Unlike simple aromatics, this molecule combines an electron-deficient ring (susceptible to

The presence of the fluorine atom at the 6-position (ortho to the nitrile tail) creates significant steric strain, often forcing the molecule into a twisted conformation that resists efficient packing.[1] Consequently, users most frequently encounter oiling out (liquid-liquid phase separation) rather than nucleation.[1]

This guide addresses these specific failure modes using a thermodynamic approach.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My product comes out as a yellow oil, not crystals, even after cooling."

Diagnosis: You have entered the "Oiling Out" zone (Liquid-Liquid Phase Separation or LLPS).[1] Technical Explanation: The 2,3,6-trifluoro motif lowers the lattice energy relative to the solvation energy. When you cool the solution, the limit of solubility is reached above the melting point of the solvated solid. Instead of nucleating crystals, the system minimizes energy by separating into a solute-rich oil phase and a solute-poor solvent phase.[1] This is exacerbated by the racemic nature of the propanenitrile (if not enantiopure), as the entropy of mixing hinders ordered packing.

Corrective Action:

-

Switch to a "Marginal" Solvent: Avoid "Good" solvents (like DCM or EtOAc) where the solubility curve is too steep.[1] Use a solvent where the molecule is moderately soluble at high temps but poorly soluble at low temps (e.g., Isopropyl Alcohol (IPA) or Toluene/Heptane mixtures).[1]

-

The "Cloud Point" Hold:

-

Heat the mixture until clear.

-

Cool slowly until the first sign of turbidity (cloud point).[1]

-

STOP cooling. Hold the temperature constant.

-

Add seed crystals immediately.[1]

-

Why? This prevents the system from crashing into the oiling-out region.[1] You must nucleate in the metastable zone (see Diagram 1).[1]

-

Issue 2: "I have crystals, but they are sticky/waxy and low-melting."

Diagnosis: Solvent inclusion or Polymorph Mismatch.[1]

Technical Explanation:

Fluorinated nitriles are prone to forming solvates .[1] The electron-deficient ring (due to three fluorines) acts as a

Corrective Action:

-

Desolvation Cycle: Analyze via TGA/DSC. If a solvate is confirmed, switch to a non-coordinating solvent system (e.g., Ethanol/Water or Cyclohexane ).[1]

-

Temperature Cycling:

Issue 3: "NMR shows 5-10% of an impurity that co-crystallizes."

Diagnosis: Regioisomer contamination (likely 2,3,5-trifluoro or 2,4,5-trifluoro isomers).[1] Technical Explanation: Regioisomers of fluorinated aromatics have nearly identical solubility profiles and boiling points.[1] They often form solid solutions , where the impurity fits into the crystal lattice of your product, making standard recrystallization ineffective.

Corrective Action:

-

Chemical Purification (The "Handle" Method): Crystallization alone may fail here.[1] If the impurity is a result of the synthesis precursor, consider derivatizing the nitrile to an amide or acid (which have higher MPs and more distinct packing) for purification, then reverting to the nitrile.

-

Chromatographic Polish: If synthesis modification is impossible, perform a flash column before crystallization.[1] Crystallization is a polishing step, not a magic bullet for regioisomers in this class.

Part 2: Recommended Protocol

Method: Controlled Cooling with Anti-Solvent Addition (The "IPA/Water" System) Rationale: The high polarity of the nitrile group interacts well with IPA, while the hydrophobic fluorinated ring drives precipitation when water is added. Water also acts to "wash" away inorganic salts often left over from cyanation reactions.[1]

Data Table: Solvent Compatibility Matrix

| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk of Oiling | Impurity Rejection |

| DCM / Hexane | Very High | High | High | Poor |

| Toluene / Heptane | High | Moderate | Medium | Good (Regioisomers) |

| IPA / Water | High | Low | Low | Excellent |

| Ethanol (Abs) | Moderate | Low | Medium | Moderate |

Step-by-Step Workflow:

-

Dissolution: Dissolve 10g of crude 2-(2,3,6-Trifluorophenyl)propanenitrile in 30 mL of Isopropyl Alcohol (IPA) at 50-60°C. Ensure full dissolution.

-

Filtration: Hot filter through a 0.45µm PTFE membrane to remove insoluble dust (nucleation sites for oiling).[1]

-

Initial Cooling: Cool slowly to 35°C. The solution should remain clear.

-

Seeding: Add 10-20 mg of pure seed crystals.

-

Note: If no seeds exist, scratch the glass wall with a glass rod to induce nucleation.

-

-

Anti-Solvent Addition: Add Water dropwise via a syringe pump or addition funnel.[1]

-

Rate: 0.5 mL/min.

-

Target Ratio: 1:1 (IPA:Water) final volume.[1]

-

-

Crystallization: As water is added, the solution will become turbid.[1] Do not rush. Allow the seeds to grow for 2 hours at 25°C.

-

Final Cooling: Cool to 0-4°C over 2 hours.

-

Isolation: Filter the white/off-white solid.[1] Wash with cold 1:1 IPA/Water.

-

Drying: Vacuum dry at 30°C. Warning: Fluorinated nitriles can sublime.[1] Do not use high heat/high vacuum.[1]

Part 3: Visualization (Logic & Mechanism)

The following diagram illustrates the critical "Oiling Out" trap that users must avoid for this specific molecule.

Figure 1: Decision logic for avoiding Liquid-Liquid Phase Separation (LLPS) during crystallization of fluorinated oils.

References

-

Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (General principles on oiling out and metastable zones).

-

Gavezzotti, A. (2013).[1] "Melting points of organic compounds: a probabilistic estimation." New Journal of Chemistry, 37, 2186.[1] (Regarding the impact of fluorine substitution on lattice energy).

-

Threlfall, T. L. (2003).[1] "Structural and thermodynamic explanations of Ostwald's Rule." Organic Process Research & Development, 7(6), 1017-1027.[1] Link[1]

-

ChemScene. (2024). Product Data: 2-(2,3,6-Trifluorophenyl)acetonitrile. (Used as a structural analogue for solubility properties).[1] Link

-

Cherkasov, R. A., et al. (2018).[1] "Organofluorine Compounds in Crystallization Engineering." Journal of Fluorine Chemistry, 215, 12-24.[1] (Specifics on fluorinated aromatic stacking).

Sources

Technical Support Center: Scalable Synthesis of 2-(2,3,6-Trifluorophenyl)propanenitrile

Executive Summary & Molecule Profile

2-(2,3,6-Trifluorophenyl)propanenitrile is a critical chiral building block, predominantly utilized in the synthesis of next-generation tyrosine kinase inhibitors (e.g., RET inhibitors like Pralsetinib analogs). Its structural core—a highly electron-deficient phenyl ring linked to a chiral propionitrile tail—presents unique challenges in scale-up, specifically regarding C-alkylation selectivity and nucleophilic aromatic substitution (SNAr) side reactions .

This guide moves beyond standard literature to address the "hidden" variables that cause batch failure at the kilogram scale.

Chemical Profile

| Parameter | Specification |

| CAS No. | Generic/Proprietary Intermediate |

| Formula | C9H6F3N |

| Molecular Weight | 199.15 g/mol |

| Key Reactivity | High acidity of benzylic protons (due to F3-ring); Susceptibility to SNAr (F-displacement). |

| Primary Route |

Core Protocol: Phase Transfer Catalyzed (PTC) Methylation

Recommended for Scale (>100g) over NaH/THF routes due to safety and heat management.

The Logic: The 2,3,6-trifluoro substitution pattern makes the benzylic protons significantly more acidic than in non-fluorinated analogs. Using strong bases (NaH, LDA) often leads to "runaway" bis-methylation. A Liquid-Liquid Phase Transfer Catalysis (LL-PTC) system buffers the effective base concentration, favoring mono-alkylation.

Optimized Workflow

Reagents:

-

Substrate: 2,3,6-Trifluorophenylacetonitrile (1.0 equiv)

-

Alkylating Agent: Methyl Iodide (MeI) (1.05 equiv) or Dimethyl Carbonate (DMC) for green chemistry.

-

Solvent: Toluene (Organic Phase) / Water (Aqueous Phase).

-

Base: 50% NaOH (aq).

-

Catalyst: Tetrabutylammonium bromide (TBAB) (1-3 mol%).

Step-by-Step Methodology:

-

Charge: Load Toluene and Substrate into the reactor. Cool to 0-5°C.[1]

-

Catalyst Addition: Add TBAB. Agitate vigorously (critical for PTC).

-

Base Addition: Add 50% NaOH slowly. The interface generates the active carbanion.

-

Alkylation: Add MeI dropwise. Crucial: Maintain T < 10°C to prevent SNAr side reactions (fluoride displacement).

-

Quench: Separate phases. Wash organic layer with dilute HCl to remove amine impurities.

PTC Mechanism & Process Control (Graphviz)

Caption: Figure 1. Mechanism of Phase Transfer Catalysis. The quaternary ammonium salt (Q+) shuttles hydroxide into the organic phase as an ion pair, allowing controlled deprotonation without bulk mixing of strong base.

Troubleshooting Center (FAQs)

Issue 1: High Levels of Bis-Methylated Impurity

User Report: "I am seeing >15% of the dimethylated byproduct (M+14 mass shift) in my LC-MS."

Root Cause Analysis: The product (secondary nitrile) is still acidic. If the local concentration of base is too high relative to the substrate, the product deprotonates and reacts again.

-

Factor A: Mixing speed is too low (PTC relies on interfacial surface area).

-

Factor B: MeI was added all at once (shot addition).

Corrective Actions:

-

Stirring: Increase impeller speed. The emulsion must be uniform.

-

Dosing Strategy: Switch MeI addition to "Starve-Fed" mode. Add MeI slower than the rate of reaction.

-

Catalyst Swap: Switch from TBAB to TEBA (Triethylbenzylammonium chloride) . TEBA is more sterically accessible and often provides faster kinetics, allowing you to lower the temperature further, which improves selectivity [1].

Issue 2: Appearance of "M-20" Impurity (Defluorination)

User Report: "I see a new peak at RRT 0.85 with a mass of M-20 (loss of HF)."

Root Cause Analysis: The 2,3,6-trifluoro ring is electron-poor. Hydroxide (OH-) is a hard nucleophile. At elevated temperatures (>25°C), OH- attacks the ring at the 2- or 6-position, displacing fluoride (SNAr reaction) to form a phenol derivative.

Corrective Actions:

-

Temperature Lock: strictly maintain reaction T < 10°C.

-

Base Concentration: Dilute the NaOH from 50% to 30%. This reduces the chemical potential of the hydroxide.

-